(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a benzyl group, and a bis(2-cyanoethoxy)phosphoryl group. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate typically involves multiple steps. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis include:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Phosphoryl Group: The bis(2-cyanoethoxy)phosphoryl group is introduced through a phosphorylation reaction.
Coupling Reactions: The protected amino acid is coupled with the benzyl group using standard peptide coupling reagents such as EDCI or DCC.
Deprotection: The Fmoc group is removed under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane, methanol, and acetonitrile.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The phosphoryl group plays a crucial role in these interactions, facilitating binding to target molecules and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoate: Lacks the bis(2-cyanoethoxy)phosphoryl group.
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of the bis(2-cyanoethoxy)phosphoryl group.
Uniqueness
The presence of the bis(2-cyanoethoxy)phosphoryl group in (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate distinguishes it from similar compounds. This group imparts unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C37H34N3O8P |
---|---|
Molecular Weight |
679.7 g/mol |
IUPAC Name |
benzyl (2S)-3-[4-[bis(2-cyanoethoxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C37H34N3O8P/c38-20-8-22-46-49(43,47-23-9-21-39)48-29-18-16-27(17-19-29)24-35(36(41)44-25-28-10-2-1-3-11-28)40-37(42)45-26-34-32-14-6-4-12-30(32)31-13-5-7-15-33(31)34/h1-7,10-19,34-35H,8-9,22-26H2,(H,40,42)/t35-/m0/s1 |
InChI Key |
QWYVWAQCGZYFLW-DHUJRADRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(OCCC#N)OCCC#N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OP(=O)(OCCC#N)OCCC#N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.